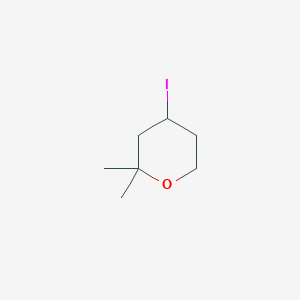
4-碘-2,2-二甲基-四氢吡喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” is a chemical compound used as a building block in organic synthesis . It has the molecular formula C7H13IO .
Molecular Structure Analysis
The molecular structure of “4-Iodo-2,2-dimethyl-tetrahydro-pyran” consists of a tetrahydropyran ring with two methyl groups attached to one of the carbon atoms and an iodine atom attached to another carbon atom . The InChI code for this compound is 1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 .
科学研究应用
合成和分子研究
生物化学环境中的合成和活性:已合成了四氢吡喃衍生物,包括与4-碘-2,2-二甲基-四氢吡喃相关的衍生物,用于研究它们的生物活性。例如,Shouksmith等人(2015年)描述了四氢吡喃衍生物的合成,并分析了它们在HeLa细胞中的生长抑制活性,表明与亲脂性(Shouksmith et al., 2015)相关的非特异性作用机制。
催化和合成方法学:Patra和Mahapatra(2010年)报道了使用Aliquat®336作为相转移催化剂,在微波辐射下在水中合成一系列4H-5,6,7,8-四氢苯并[b]吡喃衍生物的方法,突出了一种清洁高效的合成方法(Patra & Mahapatra, 2010)。
构象研究:Tran等人(2005年)对四氢-4H-吡喃-4-酮衍生物进行了构象研究,为这些化合物的结构方面提供了见解(Tran et al., 2005)。
有机化学中的应用
一锅法合成技术:Hazeri等人(2014年)展示了一种用于四氢苯并[b]吡喃衍生物的一锅法合成方法,使用淀粉溶液作为催化剂。这代表了在合成这类化合物时使用无毒、可生物降解的催化剂的进步(Hazeri et al., 2014)。
衍生物的高级合成:Konno等人(2009年)使用一种4H-四氢吡喃合成了CCR5拮抗剂TAK779。他们的工作展示了四氢吡喃衍生物在复杂有机合成中的化学多样性和实用性(Konno et al., 2009)。
安全和危害
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” may be hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . In case of accidental exposure, seek medical advice .
属性
IUPAC Name |
4-iodo-2,2-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,2-dimethyl-tetrahydro-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


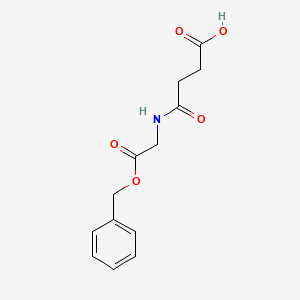
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
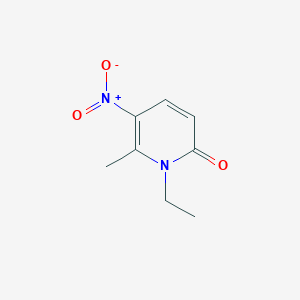
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)
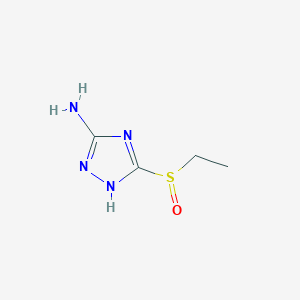
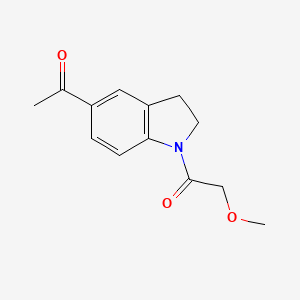
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)
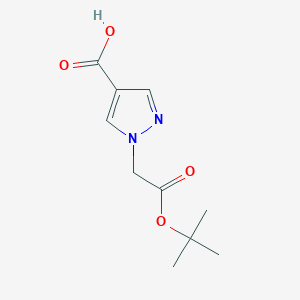

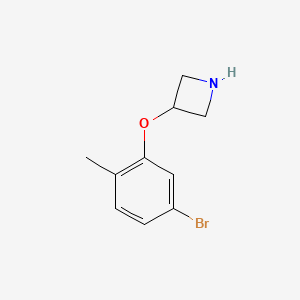
![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)

